molecular formula C25H28N2O3 B11118148 N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11118148
M. Wt: 404.5 g/mol
InChI Key: LMNOGGDBLYKKLO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C25H28N2O3 and a molecular weight of 404.50142 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.

Chemical Reactions Analysis

N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. One known mechanism is the inhibition of translation elongation factor 2 (PfEF2), which disrupts protein synthesis in target cells . This mechanism is particularly relevant in the context of its potential antimicrobial and anticancer activities.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-cycloheptyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-29-18-13-14-20(24(15-18)30-2)23-16-21(19-11-7-8-12-22(19)27-23)25(28)26-17-9-5-3-4-6-10-17/h7-8,11-17H,3-6,9-10H2,1-2H3,(H,26,28)

InChI Key

LMNOGGDBLYKKLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCCC4)OC

Origin of Product

United States

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